molecular formula C39H66O15S2 B1251575 Clathsterol disulfonic acid

Clathsterol disulfonic acid

Cat. No.: B1251575
M. Wt: 839.1 g/mol
InChI Key: QZCHAQYTIIGVHJ-HXIPBOOUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clathsterol disulfonic acid is a sulfated steroid derivative with the chemical formula C₃₉H₆₆O₁₅S₂ and a molecular weight of 838.384319 g/mol . It is classified as a steroid sulfate oxoanion, formed by deprotonation of both sulfate groups in its structure. The core structure features a stigmastane backbone (a C29 steroid) with substitutions at positions 2, 3, 15, and 16:

  • 2β,3α: Sulfate groups.
  • 15α: Acetyloxy group.
  • 16β: Hydroxy group.
  • 22,23-diyl: Dibutanoate ester groups .

This compound is notable for its unique sulfonation pattern, which distinguishes it from other steroid derivatives.

Properties

Molecular Formula

C39H66O15S2

Molecular Weight

839.1 g/mol

IUPAC Name

[(2S)-2-[(2S,3S,8R,9S,10S,13R,14S,15R,16R,17R)-15-acetyloxy-16-hydroxy-10,13-dimethyl-2,3-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-4-butanoyloxy-5-ethyl-6-methylheptan-3-yl] butanoate

InChI

InChI=1S/C39H66O15S2/c1-10-13-30(41)51-35(36(25(12-3)21(4)5)52-31(42)14-11-2)22(6)32-34(43)37(50-23(7)40)33-26-16-15-24-19-28(53-55(44,45)46)29(54-56(47,48)49)20-39(24,9)27(26)17-18-38(32,33)8/h21-22,24-29,32-37,43H,10-20H2,1-9H3,(H,44,45,46)(H,47,48,49)/t22-,24?,25?,26+,27-,28-,29-,32-,33+,34+,35?,36?,37+,38+,39-/m0/s1

InChI Key

QZCHAQYTIIGVHJ-HXIPBOOUSA-N

Isomeric SMILES

CCCC(=O)OC([C@@H](C)[C@H]1[C@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(C[C@@H]([C@H](C4)OS(=O)(=O)O)OS(=O)(=O)O)C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC

Canonical SMILES

CCCC(=O)OC(C(C)C1C(C(C2C1(CCC3C2CCC4C3(CC(C(C4)OS(=O)(=O)O)OS(=O)(=O)O)C)C)OC(=O)C)O)C(C(CC)C(C)C)OC(=O)CCC

Origin of Product

United States

Comparison with Similar Compounds

Steroid Sulfates and Bile Acid Derivatives

  • Cholic Acid Derivatives (e.g., Taurocholic Acid, Glycocholic Acid): Structure: Bile acids with a cholestane backbone and sulfated or conjugated side chains (e.g., taurine or glycine). Function: Emulsify dietary fats; critical for lipid digestion. Contrast: Clathsterol lacks the conjugation to amino acids (e.g., taurine) seen in bile acids and features a stigmastane backbone instead of cholestane .

Aromatic Fluorophores and Assay Reagents

  • BisANS (4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic Acid): Structure: Binaphthyl core with two sulfonic acid groups. Function: Detects amyloid fibrils and prefibrillar oligomers via fluorescence. Contrast: BisANS is an aromatic fluorophore, while Clathsterol is a non-fluorescent steroid .
  • Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4',4''-disulfonic Acid Sodium Salt) :

    • Structure : Triazine ring with sulfonic acid groups.
    • Function : Chelates Fe²⁺ in antioxidant assays.
    • Contrast : Ferrozine’s metal-chelating ability is absent in Clathsterol, which lacks a triazine moiety .

Lignin Chromophore Derivatives

  • 1,3-Disulfonic Acid Derivatives (e.g., from Cinnamaldehyde) :
    • Structure : Sulfonated cinnamaldehyde or chalcone units.
    • Function : Generated during sulfite pulping to reduce lignin chromophores.
    • Contrast : Clathsterol’s sulfonation is stable, whereas lignin-derived disulfonic acids regenerate aldehydes under alkaline conditions .

Data Table: Structural and Functional Comparison

Compound Backbone Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Reference
This compound Stigmastane C₃₉H₆₆O₁₅S₂ 838.38 Sulfates, acetyloxy, hydroxy Lipid metabolism (proposed)
BisANS Binaphthyl C₃₂H₂₄N₂O₆S₂ 620.67 Sulfonic acids, anilino Amyloid detection
Ferrozine Triazine C₂₀H₁₃N₄NaO₆S₂ 536.51 Sulfonic acids, pyridyl Fe²⁺ chelation assays
4,4’-Diaminostilbene-2,2’-disulfonic acid Stilbene C₁₄H₁₄N₂O₆S₂ 394.40 Sulfonic acids, amine Reactive dye synthesis
Copper phthalocyanine disulfonic acid Phthalocyanine C₃₂H₁₆CuN₈O₆S₂ 792.24 Sulfonic acids, macrocycle Dyes/pigments

Key Research Findings

  • Sulfonation Reactivity : Clathsterol’s sulfates are stable under physiological conditions, unlike lignin-derived 1,3-disulfonic acids, which regenerate aldehydes in alkaline environments .
  • Industrial Relevance : Sulfonated aromatics (e.g., stilbene, phthalocyanine) dominate dye industries, whereas Clathsterol’s structural complexity may limit its synthetic utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clathsterol disulfonic acid
Reactant of Route 2
Clathsterol disulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.